1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
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Overview
Description
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan and thiophene derivatives with hydrazine, followed by cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is not fully understood. its biological activities are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple heterocyclic rings suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-furyl)-1-methyl-1H-imidazole
- 1-methyl-5-(2-thienyl)-1H-imidazole
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDLDDLFLTVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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